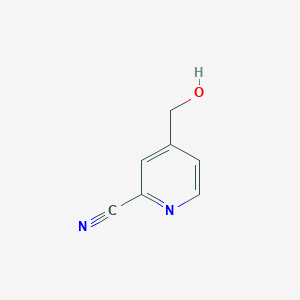

4-(Hydroxymethyl)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSSDJCFSASGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443921 | |

| Record name | 4-(Hydroxymethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71935-32-5 | |

| Record name | 4-(Hydroxymethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)picolinonitrile (CAS: 71935-32-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry. With its unique arrangement of a pyridine ring, a hydroxymethyl group, and a nitrile functionality, this compound offers a rich scaffold for the synthesis of diverse and complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its properties, synthesis, reactivity, and potential applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental to its application in research and development. This section details the key characteristics of this compound.

General Properties

| Property | Value | Source(s) |

| CAS Number | 71935-32-5 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 111-112 °C | |

| Boiling Point (Predicted) | 340.4 ± 27.0 °C | |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | |

| pKa (Predicted) | 13.03 ± 0.10 | |

| InChI Key | ZJSSDJCFSASGNQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted and Analog-Based)

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 2.0-5.0 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (Pyridine Ring): Five distinct signals in the aromatic region (δ 120-160 ppm).

-

Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-120 ppm.

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2230 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong band in the 1000-1200 cm⁻¹ region.

1.2.4. Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 134. Fragmentation may involve the loss of the hydroxymethyl group or other characteristic cleavages of the pyridine ring. Predicted collision cross section data for various adducts are also available.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a building block.

Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route can be adapted from general methods for the synthesis of substituted picolinonitriles. A potential synthetic pathway is outlined below.

Caption: A proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Oxidation of 4-Methylpicolinonitrile: To a solution of 4-methylpicolinonitrile in a suitable solvent (e.g., dioxane/water), add a slight excess of selenium dioxide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter to remove selenium, and concentrate the filtrate. Purify the crude 4-formylpicolinonitrile by column chromatography.

-

Reduction of 4-Formylpicolinonitrile: Dissolve the 4-formylpicolinonitrile in a protic solvent such as methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. Allow the reaction to warm to room temperature and stir for a few hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional components: the pyridine ring, the hydroxymethyl group, and the nitrile group.

Caption: Reactivity map of this compound.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Hydroxymethyl Group: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification, etherification, or conversion to a leaving group (e.g., a halide) for subsequent nucleophilic substitution.

-

Nitrile Group: The nitrile functionality is a versatile handle for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the hydroxymethyl and nitrile groups on the pyridine ring of this compound provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its role as a key intermediate in the synthesis of various bioactive molecules is evident from the scientific and patent literature. It is often utilized in the construction of more complex heterocyclic systems with potential therapeutic applications. For instance, it can serve as a precursor for the synthesis of substituted pyridines that are explored as inhibitors of various enzymes or as ligands for receptors. The nitrile group, in particular, is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

The versatility of this compound makes it a valuable tool in the hit-to-lead and lead optimization stages of drug discovery, where the systematic modification of a core scaffold is essential for improving potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Solubility

Experimentally determined solubility data for this compound in a range of solvents is not extensively reported. However, based on its structure, a qualitative prediction of its solubility can be made. The presence of the polar hydroxymethyl group and the nitrogen atom in the pyridine ring suggests that it will have some solubility in polar protic solvents like water, methanol, and ethanol, particularly with heating. It is also expected to be soluble in polar aprotic solvents such as DMSO and DMF. Its solubility in nonpolar solvents like hexanes is likely to be low.

Protocol for Solubility Determination:

A simple and effective method for determining the solubility of a solid in a given solvent is the isothermal equilibrium method.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established), HPLC, or by evaporating the solvent and weighing the residue.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for the synthesis of a wide array of complex molecules and compound libraries. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. While some experimental data for this specific compound is sparse, a combination of predictive methods and data from analogous structures provides a solid foundation for its application in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to 4-(Hydroxymethyl)-2-pyridinecarbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-pyridinecarbonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive hydroxymethyl group at the 4-position and a versatile nitrile group at the 2-position, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-(hydroxymethyl)-2-pyridinecarbonitrile is fundamental for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 136435-97-9 | - |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [2][3] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | 159 - 163 °C (predicted) | [3] |

| Boiling Point | 343.5 °C at 760 mmHg (predicted) | [3] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.[4] | [4] |

| Stability | Stable under normal conditions, but may react with strong acids, bases, or oxidizing agents.[4] | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, with the carbon of the nitrile group appearing at a characteristic downfield shift, and a signal for the methylene carbon of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxymethyl group is also expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available in public databases.[2]

Synthesis of 4-(Hydroxymethyl)-2-pyridinecarbonitrile

The synthesis of 4-(hydroxymethyl)-2-pyridinecarbonitrile can be approached through several synthetic strategies, primarily involving the modification of pre-existing pyridine derivatives. A logical and commonly employed route involves the functionalization of a more readily available starting material, such as 4-methyl-2-pyridinecarbonitrile.

Synthetic Workflow from 4-Methyl-2-pyridinecarbonitrile

A plausible synthetic pathway involves the selective oxidation of the methyl group of 4-methyl-2-pyridinecarbonitrile. This transformation requires careful selection of reagents to avoid over-oxidation to the carboxylic acid or unwanted reactions with the nitrile group.

References

- 1. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(hydroxymethyl)pyridine-2-carbonitrile (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 3. chempanda.com [chempanda.com]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)picolinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety, makes it a versatile building block for the synthesis of a wide array of complex molecular architectures. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data.

Introduction: The Scientific Rationale

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The substituents on this ring system play a crucial role in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn dictate its pharmacokinetic and pharmacodynamic profile. In this compound, the hydroxymethyl group at the 4-position can engage in hydrogen bonding, enhancing aqueous solubility, while the nitrile group at the 2-position serves as a versatile chemical handle for various transformations. This guide delves into the core physical properties that define the behavior of this compound in experimental settings.

Core Physicochemical Properties

A summary of the key physical properties of this compound is presented in Table 1. It is critical to note that while some properties have been experimentally determined, others, such as the boiling point and pKa, are currently based on predictive models.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 111-112 °C | [4] |

| Boiling Point | 340.4 ± 27.0 °C (Predicted) | [4] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.03 ± 0.10 (Predicted) | [4] |

| Solubility | Predicted to have limited solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF).[5] The isomeric 3-(hydroxymethyl)picolinonitrile is reported to have higher aqueous solubility.[6] | |

| CAS Number | 71935-32-5 | [1] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, field-proven protocols for the experimental validation of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure a good seal.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C) to ensure temperature and enthalpy accuracy.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 150 °C) at a controlled rate, typically 10 °C/min, under a nitrogen purge to prevent oxidation.

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. A sharp melting peak is indicative of high purity.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation development. A systematic approach is employed to classify the compound's solubility.

Experimental Workflow:

Caption: Systematic Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Water Solubility: Add approximately 10-20 mg of this compound to 1 mL of deionized water in a test tube. Vortex or shake vigorously for 1-2 minutes. Observe for complete dissolution. If soluble, test the pH of the solution with litmus paper.

-

Aqueous Base Solubility: If insoluble in water, add the same amount of compound to 1 mL of 5% aqueous sodium hydroxide solution. Observe for dissolution, which would indicate acidic properties.

-

Aqueous Acid Solubility: If insoluble in water and aqueous base, test the solubility in 1 mL of 5% aqueous hydrochloric acid. Dissolution indicates basic properties, likely due to the pyridine nitrogen.

-

Concentrated Acid Solubility: For compounds insoluble in the above, test solubility in concentrated sulfuric acid. Dissolution can indicate the presence of functional groups that can be protonated by the strong acid.

-

Organic Solvent Solubility: Systematically test the solubility in a range of common organic solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane. This provides a qualitative measure of the compound's polarity.

pKa Determination by Potentiometric Titration

Rationale: The pKa is a measure of the acidity of a compound. For this compound, the pKa of the pyridinium ion is a key parameter influencing its ionization state at different pH values. Potentiometric titration is a classic and reliable method for its determination.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a singlet and two doublets).

-

Hydroxymethyl Protons (-CH₂OH, 2H): A singlet is expected for the methylene protons, likely in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet that can exchange with D₂O. Its chemical shift is concentration and temperature-dependent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Pyridine Carbons (5C): Five signals are expected in the aromatic region (δ 120-160 ppm).

-

Nitrile Carbon (-CN, 1C): A signal around δ 115-120 ppm.

-

Hydroxymethyl Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Key Predicted IR Absorptions:

-

O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Weak to medium bands around 3000-3100 cm⁻¹.

-

C≡N Stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.

-

C=C and C=N Stretch (aromatic ring): Several bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (alcohol): A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a hydrogen atom (m/z = 133), a hydroxyl group (m/z = 117), and potentially the hydroxymethyl group (m/z = 103).

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Stability: The compound is generally stable under normal laboratory conditions. However, the hydroxymethyl group can be susceptible to oxidation, and the nitrile group can undergo hydrolysis under strong acidic or basic conditions.

-

Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to minimize degradation. It should be kept in a dry, well-ventilated place away from strong oxidizing agents.[1]

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. While some experimental data is available, further research is warranted to replace predicted values with experimentally determined ones, particularly for the boiling point and pKa. The detailed protocols provided herein offer a robust framework for researchers to perform their own characterization, ensuring data accuracy and reproducibility. A comprehensive grasp of these physical properties will undoubtedly facilitate the innovative application of this versatile molecule in the advancement of science.

References

- 1. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]

- 2. CAS 71935-32-5: 4-(hydroxymethyl)pyridine-2-carbonitrile [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]

- 5. 4-(Hydroxymethyl)Pyridine-2-Carbonitrile | Specification, Safety, Applications & Supplier China [nj-finechem.com]

- 6. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Hydroxymethyl)picolinonitrile

This compound is a bifunctional heterocyclic compound featuring a pyridine ring substituted with both a hydroxymethyl group and a cyano (nitrile) group. This unique arrangement of functional groups makes it a strategically valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in numerous biologically active molecules, while the hydroxymethyl group offers a site for esterification or etherification, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[1] The picolinonitrile scaffold itself is a significant pharmacophore, with the nitrile moiety often involved in critical binding interactions with biological targets.[2]

For drug development professionals, a precise understanding of the compound's fundamental physicochemical properties is not merely academic; it is a prerequisite for all subsequent stages of development, from purity assessment and quality control to formulation and manufacturing.[3][4] This guide provides a detailed examination of two of the most critical of these properties: the melting point and boiling point. It offers not only the established values for this compound but also provides the underlying scientific principles and detailed experimental protocols for their accurate determination.

Physicochemical Properties of this compound

The core physical constants of this compound are summarized below. These values serve as a benchmark for identity and purity confirmation in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | 4-(hydroxymethyl)-2-pyridinecarbonitrile; 2-Cyano-4-(hydroxymethyl)pyridine | [5][6] |

| Appearance | White to off-white solid | [6] |

| Molecular Formula | C₇H₆N₂O | [5][6] |

| Molecular Weight | 134.14 g/mol | [6] |

| CAS Number | 71935-32-5 | [5][6] |

| Melting Point | 111-112 °C | [6] |

| Boiling Point | 340.4 ± 27.0 °C (Predicted) | [6] |

Part 1: Melting Point Determination and Its Critical Role in Drug Development

The melting point of a pure crystalline solid is a sharp, characteristic physical constant.[7] Its determination is a foundational technique for verifying both the identity and purity of a compound.[3][4] For an active pharmaceutical ingredient (API) like this compound, a depressed and broadened melting range is a clear indicator of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[8][9]

Furthermore, the thermal behavior of an API is paramount for advanced formulation strategies. Processes like hot-melt extrusion (HME), used to enhance the solubility and bioavailability of poorly soluble drugs, rely on processing materials above their melting or glass transition temperatures.[5][6] An accurate melting point is therefore essential for defining the processing parameters to avoid thermal degradation of the API.[1]

Experimental Protocol: USP <741> Capillary Method

The following protocol is based on the widely accepted capillary method, as detailed in the United States Pharmacopeia (USP) General Chapter <741>.[10][11][12]

I. Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it using a mortar and pestle.[7]

-

The sample must be thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[10]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column at the bottom. The packed column height should be 2.5–3.5 mm.[9][10]

II. Instrument Setup and Measurement:

-

Calibrate the melting point apparatus using certified reference standards that melt near the expected temperature of the sample (111-112 °C).[10]

-

Set the starting temperature of the apparatus to approximately 5-10 °C below the expected melting point.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set the heating ramp rate. For a precise determination, a slow ramp rate of 1-2 °C per minute is critical.[13] A faster rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.[13][14]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Continue heating at the same rate and record the temperature at which the last solid crystal disappears (the clear point).

-

The recorded melting point is the range between these two temperatures. For a pure sample, this range should be narrow (typically 0.5-1.5 °C).[15]

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination for a High-Melting Solid

The predicted boiling point of this compound is high (340.4 °C), which presents a significant challenge for experimental determination. At such temperatures, many organic compounds, including this one, are prone to decomposition. Therefore, direct measurement at atmospheric pressure is often impractical. The boiling point is defined as the temperature at which the vapor pressure of a liquid equals the surrounding environmental pressure.[16] By reducing the external pressure using a vacuum, the temperature required to reach the boiling point is significantly lowered, preventing decomposition.[17][18]

Experimental Protocol: Micro-Boiling Point Determination under Reduced Pressure

This method is suitable for small sample quantities and avoids the need for a full distillation apparatus.

I. Apparatus Setup:

-

Place a small amount (approx. 0.5 mL) of the sample into a small test tube or Durham tube.

-

Since the sample is a solid at room temperature, it must first be melted. Gently heat the sample tube in a sand bath or heating block until it is just molten.

-

Insert a capillary melting point tube, sealed end up, into the liquid sample.

-

Attach the sample tube to a thermometer using a rubber band or wire, ensuring the bottom of the sample tube is level with the thermometer bulb.

-

Place this assembly inside a Thiele tube or a similar side-arm flask suitable for heating under vacuum. The sample should be immersed in the heating oil of the Thiele tube.

-

Connect the side-arm of the flask to a vacuum source with a manometer in the line to monitor the pressure.

II. Measurement:

-

Begin heating the apparatus gently.

-

Apply a vacuum to the system, and record the stable pressure from the manometer.

-

Continue to heat while observing the inverted capillary tube. As the temperature rises, trapped air will expand and exit the tube.

-

The onset of boiling is indicated by a continuous and rapid stream of bubbles emerging from the open end of the capillary tube.[19]

-

Once a vigorous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[19] This signifies the point where the sample's vapor pressure equals the pressure of the vacuum system.

-

Record this temperature and the corresponding pressure from the manometer.

-

This value can be extrapolated to atmospheric pressure using a pressure-temperature nomograph if required.[20]

Conclusion: From Physical Constants to Drug Development Success

The accurate determination of the melting and boiling points of this compound is a cornerstone of its chemical characterization. These are not merely numbers in a table but are critical data points that inform decisions throughout the drug development lifecycle. The melting point serves as a reliable and cost-effective gatekeeper for purity and identity, directly impacting quality control and the viability of thermal-based formulation processes.[7][15] The boiling point, while more complex to determine, provides essential data on the compound's volatility and thermal stability limits. By adhering to rigorous, standardized protocols, researchers and drug development professionals can ensure the integrity of their data, laying a solid foundation for the successful advancement of new chemical entities from the laboratory to the clinic.

References

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. westlab.com [westlab.com]

- 3. youtube.com [youtube.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hot Melt Extrusion, Drug Molecules | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Home Page [chem.ualberta.ca]

- 9. chm.uri.edu [chm.uri.edu]

- 10. thinksrs.com [thinksrs.com]

- 11. scribd.com [scribd.com]

- 12. uspbpep.com [uspbpep.com]

- 13. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 14. thinksrs.com [thinksrs.com]

- 15. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 16. Boiling point - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cms.qut.edu.au [cms.qut.edu.au]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nwsci.com [nwsci.com]

A Technical Guide to the Spectroscopic Profile of 4-(Hydroxymethyl)picolinonitrile

This guide provides an in-depth analysis of the spectroscopic data for 4-(Hydroxymethyl)picolinonitrile, a valuable building block in medicinal chemistry and materials science. Understanding its unique spectral signature is crucial for researchers in synthesis, process development, and quality control. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction to this compound

This compound, with the CAS Number 71935-32-5, is a bifunctional pyridine derivative. Its structure incorporates a nitrile group and a hydroxymethyl group on the pyridine ring, making it a versatile intermediate for creating more complex molecular architectures. Accurate and comprehensive characterization of this compound is the bedrock of its reliable use in research and development. This guide serves as an authoritative reference for its spectroscopic properties.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | |

| CAS Number | 71935-32-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 111-112 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹H NMR Data Summary (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H6 |

| ~7.8 | Doublet | 1H | H5 |

| ~7.6 | Singlet | 1H | H3 |

| ~5.5 | Singlet | 1H | -OH |

| ~4.8 | Singlet | 2H | -CH₂- |

Interpretation:

The downfield chemical shifts of the aromatic protons are characteristic of a pyridine ring. The distinct signals for the hydroxymethyl group's methylene (-CH₂) and hydroxyl (-OH) protons are also clearly identifiable. The hydroxyl proton's chemical shift can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

¹³C NMR Data Summary (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C4 |

| ~150 | C6 |

| ~133 | C2 |

| ~125 | C5 |

| ~122 | C3 |

| ~117 | -CN |

| ~62 | -CH₂- |

Interpretation:

The chemical shifts of the pyridine ring carbons are in the expected aromatic region. The carbon of the nitrile group (-CN) appears in a characteristic downfield region. The upfield signal corresponds to the carbon of the hydroxymethyl group (-CH₂-).

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard 400 MHz (or higher) spectrometer.

-

Acquire the spectrum using a standard pulse program.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Use a standard 100 MHz (or higher) spectrometer.

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the TMS signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its key functional moieties.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~2230 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1600, ~1480 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation:

The broad absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding. The sharp peak around 2230 cm⁻¹ is characteristic of a nitrile group. The various C-H, C=C, C=N, and C-O stretches confirm the presence of the aromatic ring and the primary alcohol functionality.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is typically sufficient.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be analyzed for the presence of characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Mass Spectrometry Data Summary (Electron Ionization - EI)

| m/z | Interpretation |

| 134 | Molecular ion [M]⁺ |

| 116 | [M - H₂O]⁺ |

| 105 | [M - CHO]⁺ |

| 78 | Pyridine fragment |

Interpretation:

The molecular ion peak at m/z 134 confirms the molecular weight of this compound. Common fragmentation patterns for this molecule under EI conditions include the loss of water (H₂O) from the hydroxymethyl group to give a fragment at m/z 116, and the loss of a formyl radical (CHO) to yield a fragment at m/z 105. The presence of a peak at m/z 78 is indicative of the pyridine ring fragment.

Experimental Protocol for Mass Spectrometry (EI-GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

-

-

MS Detection (EI):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy (ATR).

Caption: Workflow for Mass Spectrometry (EI-GC/MS).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry confirms the structure and provides the necessary analytical details for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to scientific integrity and progress in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)picolinonitrile from Pyridine Precursors

Abstract

4-(Hydroxymethyl)picolinonitrile is a key building block in contemporary medicinal chemistry and drug development, valued for its bifunctional nature which allows for diverse synthetic elaborations. This guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of this valuable intermediate, starting from readily available pyridine precursors. We will delve into two primary synthetic strategies, meticulously detailing the experimental protocols, underlying reaction mechanisms, and critical process considerations. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering a blend of theoretical insights and practical, field-proven guidance.

Introduction

The pyridine scaffold is a cornerstone of numerous biologically active molecules. Specifically, polysubstituted pyridines, such as this compound, offer a unique constellation of functional groups—a nucleophilic hydroxymethyl group and an electrophilic nitrile—that serve as versatile handles for the construction of complex molecular architectures. The strategic placement of these groups on the pyridine ring makes this compound a sought-after intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide will explore the primary synthetic routes from simple pyridine derivatives, focusing on reaction efficiency, scalability, and mechanistic rationale.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several pyridine-based starting materials. The most logical and industrially scalable strategies commence with either 4-methylpyridine (4-picoline) or 4-cyanopyridine. Below, we dissect two of the most effective synthetic pathways.

Diagram of Synthetic Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Route A: Synthesis from 4-Methylpyridine via 4-Cyanopyridine

This route is particularly attractive for large-scale synthesis due to the efficiency of the initial ammoxidation step, which is a well-established industrial process.

Step 1: Ammoxidation of 4-Methylpyridine to 4-Cyanopyridine

The direct conversion of a methyl group on an aromatic ring to a nitrile is a powerful transformation. In this case, the ammoxidation of 4-methylpyridine provides a highly efficient route to 4-cyanopyridine.

-

Mechanism Insight: This reaction proceeds via a vapor-phase catalytic oxidation. The 4-methylpyridine, ammonia, and air are passed over a solid-state catalyst at high temperatures. The catalyst, typically a mixture of metal oxides, facilitates the oxidation of the methyl group and subsequent reaction with ammonia to form the nitrile.

-

Experimental Protocol (Industrial Scale):

-

Vaporize 4-methylpyridine and ammonia and preheat to 180-330°C.

-

Mix the vaporized reactants with air and pass through a fixed-bed reactor containing the catalyst.

-

Maintain the reaction temperature between 330-450°C.[1]

-

The reaction is exothermic, and the temperature is controlled using a molten salt bath.

-

The gaseous product stream is cooled to condense the crude 4-cyanopyridine.

-

The crude product is then purified by distillation to yield 4-cyanopyridine with a purity of >98%.[1][2]

-

-

Self-Validation and Trustworthiness: This method boasts a conversion rate of over 99% for 4-methylpyridine and a yield of over 98% for 4-cyanopyridine, making it a highly reliable and economical process for producing the key intermediate.[1]

Step 2: N-Oxidation of 4-Cyanopyridine to 4-Cyanopyridine N-oxide

The introduction of the N-oxide functionality is crucial for activating the pyridine ring for subsequent functionalization.

-

Mechanism Insight: The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of a peroxy acid (like m-CPBA) or hydrogen peroxide. This results in the formation of the N-oxide and the corresponding carboxylic acid or water as a byproduct. The electron-withdrawing nature of the cyano group deactivates the pyridine ring, making this oxidation slightly more challenging than for electron-rich pyridines.

-

Experimental Protocol:

-

To a solution of 4-cyanopyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise at 0-5°C.[3][4]

-

Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to 4-5.

-

Stir for 2-3 hours, filter, and concentrate the filtrate to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent like acetonitrile to obtain pure 4-cyanopyridine N-oxide.[5]

-

Step 3 & 4: Rearrangement and Hydrolysis to form this compound

This two-step sequence involves a Boekelheide-type rearrangement to introduce an acetoxymethyl group at the 2-position, followed by hydrolysis to the desired hydroxymethyl group.

-

Mechanism Insight (Boekelheide Rearrangement): The N-oxide oxygen attacks acetic anhydride, forming an O-acetylated intermediate. A base (which can be the acetate anion) then deprotonates the methyl group (if one were present at the 2-position). However, in the case of 4-cyanopyridine N-oxide, the reaction proceeds through a different pathway, likely a variation of the Reissert-Henze reaction. The N-acyloxy pyridinium salt is formed, and a nucleophile (in this conceptual step, we consider a rearrangement leading to functionalization at an adjacent position, though direct cyanation at the 2-position is more common) attacks the ring. For this guide, we will follow a more established route of cyanating an existing hydroxymethyl pyridine derivative in Route B. A direct and efficient conversion of 4-cyanopyridine N-oxide to the target molecule is not well-documented and would likely require significant process development.

For a more robust and well-documented pathway, we will now turn to Route B.

Route B: Synthesis from 4-Methylpyridine via Boekelheide Reaction

This route offers a classic and reliable method for the synthesis of hydroxymethylpyridines, followed by a regioselective cyanation.

Step 1: N-Oxidation of 4-Methylpyridine to 4-Picoline N-oxide

This is a standard transformation to activate the pyridine ring.

-

Experimental Protocol:

-

Dissolve 4-methylpyridine (1 equivalent) in glacial acetic acid.

-

At 80°C, slowly add 30% hydrogen peroxide (1.1-1.5 equivalents).

-

Maintain the reaction temperature at 100°C for 24 hours, monitoring by TLC.

-

After cooling, concentrate the solution under reduced pressure to remove the acetic acid.

-

The resulting crude 4-picoline N-oxide can be used in the next step with or without further purification.[6]

-

Step 2: Boekelheide Rearrangement to 4-(Acetoxymethyl)pyridine

This is a key rearrangement reaction of N-oxides.[7][8]

-

Mechanism Insight: The N-oxide oxygen attacks the acetic anhydride to form an O-acetylpyridinium intermediate. The acetate anion then acts as a base to deprotonate the methyl group at the 4-position, leading to a[9][9]-sigmatropic rearrangement. This rearrangement forms the O-acetylated hydroxymethylpyridine.[7][8]

-

Experimental Protocol:

-

Heat a mixture of 4-picoline N-oxide (1 equivalent) and acetic anhydride (5-10 equivalents) at reflux (around 140°C) for 2-4 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture and carefully quench with water.

-

Neutralize with a base such as sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 4-(acetoxymethyl)pyridine.

-

Step 3: Hydrolysis to 4-(Hydroxymethyl)pyridine

This is a standard deprotection step.

-

Experimental Protocol:

-

Dissolve 4-(acetoxymethyl)pyridine (1 equivalent) in a mixture of methanol and water.

-

Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts, filter, and evaporate the solvent to obtain 4-(hydroxymethyl)pyridine.

-

Step 4 & 5: N-Oxidation and Regioselective Cyanation

The final steps involve re-oxidation to the N-oxide followed by a regioselective cyanation, a variant of the Reissert-Henze reaction.

-

Mechanism Insight (Reissert-Henze Reaction): The 4-(hydroxymethyl)pyridine N-oxide is first activated by an acylating agent (e.g., dimethylcarbamoyl chloride). This forms a reactive N-acyloxypyridinium salt. A cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) then attacks the activated pyridine ring, preferentially at the 2-position due to electronic effects, to yield the 2-cyanopyridine derivative.[10]

-

Experimental Protocol:

-

N-Oxidation: Oxidize 4-(hydroxymethyl)pyridine to 4-(hydroxymethyl)pyridine N-oxide using the procedure described in Route B, Step 1.

-

Cyanation:

-

To a solution of 4-(hydroxymethyl)pyridine N-oxide (1 equivalent) in a polar aprotic solvent like acetonitrile, add dimethylcarbamoyl chloride (1.5-2 equivalents).[10]

-

Add potassium cyanide (1.5-2 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture at 120°C in a sealed tube for 4-12 hours.[10]

-

After cooling, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

-

Data Summary

| Step | Precursor | Product | Reagents | Typical Yield | Reference(s) |

| Route A, Step 1 | 4-Methylpyridine | 4-Cyanopyridine | NH₃, Air, Catalyst | >98% | [1],[2] |

| Route A, Step 2 | 4-Cyanopyridine | 4-Cyanopyridine N-oxide | m-CPBA, CH₂Cl₂ | High | [3],[4] |

| Route B, Step 1 | 4-Methylpyridine | 4-Picoline N-oxide | H₂O₂, Acetic Acid | High | [6] |

| Route B, Step 2 | 4-Picoline N-oxide | 4-(Acetoxymethyl)pyridine | Acetic Anhydride | Good | [7],[8] |

| Route B, Step 5 | 4-(Hydroxymethyl)pyridine N-oxide | This compound | (CH₃)₂NCOCl, KCN, CH₃CN | Moderate-Good | [10] |

Conclusion

The synthesis of this compound from simple pyridine precursors is a multi-step process that can be achieved through several strategic routes. Route A, commencing with the ammoxidation of 4-methylpyridine, is highly efficient for large-scale production of the 4-cyanopyridine intermediate. Route B, utilizing the classic Boekelheide rearrangement followed by regioselective cyanation, provides a reliable and well-documented laboratory-scale synthesis. The choice of route will depend on the scale of the synthesis, available starting materials, and the specific capabilities of the laboratory. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-Depth Technical Guide to the Potential Biological Activities of 4-(Hydroxymethyl)picolinonitrile Derivatives

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Within this class, picolinonitrile derivatives, characterized by a cyanopyridine framework, present unique electronic and steric properties that make them attractive for drug discovery. This technical guide focuses on the 4-(Hydroxymethyl)picolinonitrile scaffold, a promising but underexplored starting point for novel therapeutic agents. By leveraging data from structurally related cyanopyridines, picolinamides, and other pyridine analogs, we will provide a comprehensive analysis of the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound class. This document synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to offer a valuable resource for researchers, medicinal chemists, and drug development professionals dedicated to pioneering new small molecule therapeutics.

Introduction to the Picolinonitrile Scaffold

The Pyridine Nucleus in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, second only to benzene in its prevalence among FDA-approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for metabolic transformations, making it a versatile component for modulating pharmacokinetic and pharmacodynamic properties[1]. Pyridine derivatives have demonstrated a vast range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects, cementing their importance in modern medicine[1].

The Picolinonitrile Moiety: A Unique Pharmacophore

The picolinonitrile framework, specifically a 2-cyanopyridine, offers distinct advantages. The nitrile group is a potent hydrogen bond acceptor and a bioisostere for various functional groups. Its linear geometry and electronic properties can facilitate strong, specific interactions with biological targets. Furthermore, the nitrile group is relatively stable metabolically but can also serve as a synthetic handle for conversion into other functionalities, such as amides or tetrazoles, providing a platform for library development. The incorporation of a nitrile group into heterocyclic structures has been linked to potent antibacterial and anticancer activities[2][3].

Rationale for this compound as a Core Scaffold

The this compound structure (Figure 1) is of particular interest for several strategic reasons. The hydroxymethyl group at the C4 position introduces a crucial site for hydrogen bonding, capable of acting as both a donor and an acceptor. This functionality can significantly influence binding affinity and selectivity for target proteins. Crucially, it also serves as an ideal, non-disruptive point for derivatization via esterification or etherification, allowing for the systematic exploration of structure-activity relationships (SAR) without altering the core picolinonitrile pharmacophore. This combination of a proven pyridine nucleus, a bioactive nitrile group, and a versatile synthetic handle makes the this compound scaffold a compelling starting point for novel drug discovery campaigns.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Synthetic Strategies for Derivatization

While the core this compound is commercially available, its value lies in its potential for derivatization to create libraries of novel compounds for biological screening. The primary points for modification are the hydroxymethyl group and, to a lesser extent, the pyridine ring itself.

Key Derivatization Strategies

The most direct route for creating a diverse chemical library from this scaffold is through the modification of the primary alcohol.

-

Esterification: Reaction with various acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) can introduce a wide range of substituents. This allows for the modulation of properties such as lipophilicity, steric bulk, and the introduction of additional pharmacophoric elements.

-

Etherification: Williamson ether synthesis, reacting the corresponding alkoxide with alkyl halides, can be used to introduce stable, non-hydrolyzable linkages. This is particularly useful for probing interactions where an ester might be metabolically labile.

-

Ring Modification: While more complex, substitution reactions on the pyridine ring can be explored. However, these often require multi-step sequences and are typically pursued after initial "hits" are identified from derivatization of the hydroxymethyl group.

The following workflow diagram illustrates a generalized approach to library synthesis starting from the core scaffold.

Potential Anticancer Activity

While direct studies on this compound are limited, extensive research on related picolinamide and cyanopyridine structures provides a strong basis for predicting significant anticancer potential. The primary mechanisms are likely to involve the inhibition of key cellular processes like cell division and angiogenesis[2][4].

Mechanistic Insights from Related Scaffolds

-

Protein Kinase Inhibition: Picolinamide derivatives have been shown to be potent inhibitors of key protein kinases that are often dysregulated in cancer. These include Aurora B Kinase, essential for mitosis, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis[4]. Inhibition of these targets disrupts cell division and cuts off the tumor's blood supply.

-

Tubulin Polymerization Inhibition: Several 2-phenylacrylonitrile derivatives, which share the cyano-group functional motif, act as potent tubulin inhibitors[2]. They bind to the colchicine site on β-tubulin, preventing microtubule polymerization. This disruption of the cytoskeleton is a clinically validated anticancer strategy that leads to cell cycle arrest, specifically in the G2/M phase, and subsequent apoptosis[2][5].

-

Induction of Apoptosis and Cell Cycle Arrest: A common downstream consequence of these inhibitory activities is the induction of programmed cell death (apoptosis) and arrest of the cell cycle[5][6]. Studies on anticancer pyridines demonstrate upregulation of tumor suppressor proteins like p53 and p21, and activation of the JNK signaling pathway, which collectively halt cell proliferation and trigger apoptosis[5][7].

The diagram below illustrates how a derivative might interfere with cancer cell signaling.

Structure-Activity Relationship (SAR) Analysis

SAR studies on broader classes of pyridine derivatives have yielded valuable insights for guiding rational drug design[1].

-

Enhancing Groups: The presence of hydrogen-bond-donating/accepting groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) on the pyridine or associated rings generally enhances antiproliferative activity. These groups likely improve interactions with the target protein's active site[1].

-

Steric Hindrance: The introduction of bulky groups can be detrimental to activity, possibly by preventing the molecule from fitting into a constrained binding pocket[1].

-

Halogens: The effect of halogens is variable. While they can increase potency by forming halogen bonds or modulating electronic properties, their size and position are critical. Smaller halogens like fluorine and chlorine are often more favorable than larger ones like iodine[1].

Anticancer Activity of Related Cyanopyridine Derivatives

The following table summarizes the cytotoxic activity of several cyanopyridine derivatives against various human cancer cell lines, demonstrating the potential of this chemical class.

| Compound ID | R Group (Substitution) | Cell Line | IC₅₀ (µM) | Reference |

| 4c | 4-chlorophenyl | HepG-2 (Liver) | 8.02 ± 0.38 | [8] |

| 4d | 4-methoxyphenyl | HepG-2 (Liver) | 6.95 ± 0.34 | [8] |

| 4c | 4-chlorophenyl | HCT-116 (Colon) | 7.15 ± 0.35 | [8] |

| 1g2a | Phenylacrylonitrile | HCT-116 (Colon) | 0.0059 | [2] |

| 1g2a | Phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 | [2] |

Potential Anti-inflammatory Activity

Inflammation is a critical physiological process, but its dysregulation contributes to numerous chronic diseases. Pyridine-containing heterocyclic structures, such as pyridazinones, have shown significant promise as anti-inflammatory agents[9][10].

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to suppress key inflammatory mediators and pathways[11].

-

COX Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (PGE₂). Pyrimidine-based agents have been shown to act via this mechanism[11].

-

NF-κB Pathway: The transcription factor Nuclear Factor-κB (NF-κB) is a master regulator of the inflammatory response, controlling the expression of cytokines like TNF-α and IL-6. Pyridazinone derivatives have been identified that effectively inhibit lipopolysaccharide (LPS)-induced NF-κB activity in monocytic cells, representing a key mechanism for controlling inflammation[10].

-

Heme-Dependent Enzymes: It has been proposed that the iron-chelating properties of some pyridine derivatives, such as 3-hydroxy pyridine-4-ones, may contribute to their anti-inflammatory effects by interfering with heme-dependent enzymes like cyclooxygenase and lipoxygenase[12].

Potential Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel agents. Pyridine derivatives have long been explored for this purpose, with many exhibiting potent and broad-spectrum activity[13][14].

Activity Spectrum

Various synthetic pyridine derivatives have demonstrated efficacy against a range of pathogens:

-

Gram-Positive Bacteria: Including Staphylococcus aureus (including MRSA), Bacillus subtilis, and Streptococcus pneumoniae[13][15][16].

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa[13].

-

Fungi: Including pathogenic yeasts like Candida albicans and molds like Aspergillus niger[13].

The presence of the nitrile group can be particularly important. Studies on pyrido[2,3-d]pyrimidines armed with nitrile groups showed good in vitro antibacterial activity, suggesting the nitrile moiety is a key pharmacophore[3].

Proposed Mechanisms of Action

While the exact mechanisms can vary, several modes of action have been proposed for pyridine-based antimicrobials:

-

Membrane Disruption: Some derivatives are believed to interfere with the integrity of the bacterial or fungal plasma membrane, leading to leakage of cellular contents and cell death[17].

-

Inhibition of Protein Synthesis: Pleuromutilin derivatives, which are potent antibacterial agents, act by binding to the 50S ribosomal subunit and inhibiting protein synthesis[18]. While structurally different, this highlights a key bacterial process that can be targeted.

-

Induction of Apoptosis: In fungi like Candida auris, certain pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest, representing a potent fungicidal mechanism[17].

Antimicrobial Activity of Related Pyridine Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| Pyridine-thiopyran | Candida auris | MIC | 0.24 - 0.97 µg/mL | [17] |

| Pyridine-thiopyran | Candida auris | MFC | 0.97 - 3.9 µg/mL | [17] |

| Dodecanoic acid pyridines | B. subtilis, S. aureus, E. coli | Good Activity | - | [13] |

| Pleuromutilin Derivative (PDP) | MRSA | MIC | 0.008 µg/mL | [19] |

| Pleuromutilin Derivative (PL-W) | MRSA | MIC | 0.03125 µg/mL | [16] |

(MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration)

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic biological evaluation is required. The following protocols describe standard, self-validating assays for initial in vitro screening.

Protocol: MTT Assay for Cell Viability

Causality: This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells. It is a primary screen to determine the cytotoxic or cytostatic concentration range of a test compound.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: LPS-Induced IL-6 Production Assay

Causality: This assay measures the ability of a compound to suppress the production of a key pro-inflammatory cytokine (IL-6) from immune cells stimulated with a potent inflammatory agent (LPS). This directly tests the compound's anti-inflammatory potential.

-

Cell Seeding: Plate monocytic cells (e.g., THP-1 or RAW 264.7) in a 24-well plate at 1x10⁶ cells/mL and differentiate into macrophages if necessary (e.g., with PMA for THP-1).

-

Pre-treatment: Add the test derivatives at various concentrations to the cells and incubate for 1 hour. This allows the compound to enter the cells before the inflammatory stimulus is added.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Analysis: Plot the IL-6 concentration against the compound concentration to determine the IC₅₀ for cytokine inhibition.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antibacterial or antifungal potency.

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight and dilute it in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5x10⁵ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Synthesis: A Technical Guide to 4-(Hydroxymethyl)picolinonitrile as a Pivotal Chemical Intermediate

Introduction: Unveiling a Versatile Pyridine Scaffold

In the intricate landscape of pharmaceutical and materials science, the efficiency of synthesizing complex molecules is paramount. This process often hinges on the strategic use of chemical intermediates—compounds that act as molecular building blocks for Active Pharmaceutical Ingredients (APIs).[1][2][3][4][5] Among the vast arsenal of available intermediates, 4-(Hydroxymethyl)picolinonitrile stands out as a particularly valuable and versatile scaffold.